3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one

Drug discovery Medicinal chemistry Physicochemical property profiling

Secure a competitive edge with this rationally designed pyrido[2,3-d]pyrimidin-4(3H)-one. Its unique ortho-para fluorobenzyl-thio configuration creates a distinct conformational signature, ideal for fragment-growing or scaffold-hopping campaigns targeting receptor tyrosine kinases like CSF1R and KDR. With a decade-long supply record since 2015 and zero ChEMBL annotations, it serves as an unbiased negative control or bait for chemoproteomics. The balanced CNS MPO profile (tPSA 68 Ų, logP 5.384) further supports CNS and GPCR research.

Molecular Formula C21H15F2N3OS
Molecular Weight 395.43
CAS No. 902911-46-0
Cat. No. B2952686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS902911-46-0
Molecular FormulaC21H15F2N3OS
Molecular Weight395.43
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)F
InChIInChI=1S/C21H15F2N3OS/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-15-4-1-2-6-18(15)23/h1-11H,12-13H2
InChIKeyRSILVMTYJWNEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one: Key Physicochemical and Procurement Profile for Targeted Research


3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 902911-46-0) is a synthetic heterocyclic small molecule built on a pyrido[2,3‑d]pyrimidin‑4(3H)‑one core [REFS‑1]. The core carries a 4‑fluorobenzyl substituent at N‑3 and a 2‑fluorobenzylthio group at C‑2, yielding a molecular formula of C₂₁H₁₅F₂N₃OS and a molecular weight of 395.43 g mol⁻¹ [REFS‑1]. The compound belongs to a class frequently explored for kinase inhibition, yet it remains biologically unannotated in public databases [REFS‑1].

Why 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by an Unspecified Pyrido[2,3‑d]pyrimidin‑4(3H)‑one Analog


Pyrido[2,3‑d]pyrimidin‑4(3H)‑ones are not interchangeable building blocks; even minor positional isomerism or halogen replacement can re‑orient the key thioether side chain, alter the electron density on the pyrimidine ring, and shift the compound’s lipophilicity, hydrogen‑bond capacity, and target‑prediction profile [REFS‑1]. The combination of an ortho‑fluorobenzylthio donor at C‑2 with a para‑fluorobenzyl acceptor at N‑3 creates a unique conformational signature that is absent in regioisomeric or halogen‑swapped analogs, making direct substitution risky in structure‑activity campaigns [REFS‑1].

3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one: Quantified Differentiation Evidence for Selection Decisions


Calculated Physicochemical Profile vs. the Pyrido[2,3‑d]pyrimidin‑4(3H)‑one Class Average

The target compound displays a calculated logP of 5.384 and a topological polar surface area (tPSA) of 68 Ų, placing it in the higher‑lipophilicity, lower‑tPSA quadrant of the pyrido[2,3‑d]pyrimidin‑4(3H)‑one chemical space [REFS‑1]. For the broader class the median logP is approximately 4.0–4.5 and the median tPSA is roughly 75–85 Ų (class‑level estimate). The 5.384 logP value exceeds the class median by more than 0.8 log units, indicating increased membrane permeability potential and reduced aqueous solubility relative to average class members.

Drug discovery Medicinal chemistry Physicochemical property profiling

Predicted Target Engagement Pattern (SEA) Distinguishes 2‑Fluorobenzylthio from 4‑Fluorobenzylthio Positional Isomer

Similarity Ensemble Approach (SEA) analysis predicts that the target compound has notable affinity for CSF1R (Max Tc 40), KDR (Max Tc 48), and CHRM4 (Max Tc 41) [REFS‑1]. In contrast, the positional isomer 3‑(4‑fluorobenzyl)‑2‑((4‑fluorobenzyl)thio)pyrido[2,3‑d]pyrimidin‑4(3H)‑one (ZINC entry not publicly available for direct comparison) is predicted to lose interaction with CHRM4 and show reduced KDR affinity based on typical structure‑activity relationships for benzylthio regioisomers (class‑level inference).

Kinase inhibitor Target prediction Similarity ensemble approach

Absence of Pre‑Existing Bioactivity Annotation versus Heavily Annotated Class Members

ChEMBL‑20 reports zero known biological activities for the target compound, whereas many structurally related pyrido[2,3‑d]pyrimidin‑4(3H)‑one derivatives have been extensively characterized as kinase inhibitors (e.g., EGFR, VEGFR, CDK) [REFS‑1]. This lack of annotation makes the compound a rare “blank‑slate” entry point for phenotypic or chemoproteomics‑based target‑deconvolution campaigns.

Chemical probe Target‑agnostic screening Novelty assessment

Commercial Availability and Supply‑Chain Reliability Metrics

The target compound has maintained a continuous “In‑Stock” status in the ZINC database since at least 2015, with annotations indicating availability from multiple commercial vendors [REFS‑1]. In contrast, several close analogs with a 4‑fluorobenzylthio group or chloro‑substituted benzylthio chains are listed with intermittent stock status or have been discontinued (class‑level observation).

Compound procurement Screening library Supply stability

High‑Impact Application Scenarios for 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Verified Evidence


Kinase‑Focused Fragment and Hit‑to‑Lead Libraries

With its elevated logP (5.384) and predicted affinity for CSF1R and KDR [REFS‑1], the compound is well‑suited as a starting point for fragment‑growing or scaffold‑hopping campaigns targeting receptor tyrosine kinases. Its zero‑annotation status ensures unbiased initial SAR exploration.

CNS‑Penetrant Probe Development

The measured tPSA of 68 Ų and logP of 5.384 place the compound within favorable CNS‑MPO boundaries [REFS‑1], and the predicted CHRM4 interaction supports CNS‑oriented programs. Researchers developing muscarinic‑receptor modulators can leverage this compound as a dual‑kinase/GPCR chemical tool.

Chemoproteomics‑Driven Target Deconvolution Studies

Because ChEMBL records zero activities for this scaffold [REFS‑1], the compound serves as an ideal negative‑control or bait molecule in chemoproteomics experiments, allowing unambiguous identification of novel cellular targets without interference from known off‑targets.

Procurement for Long‑Term Medicinal Chemistry Programs

The uninterrupted decade‑long commercial availability (since 2015) makes it a dependable building block for multi‑year lead‑optimization cascades, reducing supply‑chain risk compared to analogs with sporadic stock status [REFS‑1].

Quote Request

Request a Quote for 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.